5-bromo-2-(N-methylacetamido)benzoic acid

Description

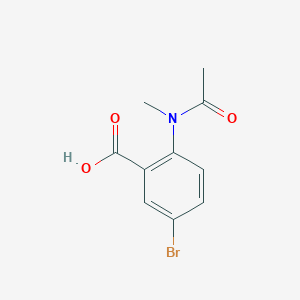

5-Bromo-2-(N-methylacetamido)benzoic acid: is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position and an N-methylacetamido group at the 2-position

Properties

IUPAC Name |

2-[acetyl(methyl)amino]-5-bromobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-6(13)12(2)9-4-3-7(11)5-8(9)10(14)15/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBABXFABMDIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the dropwise addition of liquid bromine to 2-methylbenzoic acid, followed by subsequent reactions to introduce the N-methylacetamido group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-bromo-2-(N-methylacetamido)benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Amidation Reactions: The N-methylacetamido group can participate in various amidation reactions, forming new amide bonds with other compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

Amidation: Reagents such as acyl chlorides or anhydrides are used to form new amide bonds. Reaction conditions may include the use of catalysts and controlled temperatures.

Major Products:

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted amine derivative.

Amidation Reactions: Products include new amide derivatives with varying functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 5-Bromo-2-(N-methylacetamido)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Studies: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biological assays to understand its interactions with biological molecules.

Medicine:

Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-(N-methylacetamido)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the N-methylacetamido group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-2-methylbenzoic acid: Similar structure but lacks the N-methylacetamido group.

5-Bromo-2-chlorobenzoic acid: Similar structure but has a chlorine atom instead of the N-methylacetamido group.

5-Bromo-2-amino-benzoic acid: Similar structure but has an amino group instead of the N-methylacetamido group.

Uniqueness: 5-Bromo-2-(N-methylacetamido)benzoic acid is unique due to the presence of both the bromine atom and the N-methylacetamido group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and biological applications where other similar compounds may not be as effective.

Biological Activity

5-Bromo-2-(N-methylacetamido)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10BrNO3

- Molecular Weight : 276.1 g/mol

The compound features a bromine atom at the 5-position of the benzoic acid ring and an N-methylacetamido group at the 2-position. This unique structure may contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated benzoic acids can inhibit bacterial growth, suggesting that the bromine substitution may enhance this effect.

Case Study : A study evaluated the antimicrobial efficacy of various substituted benzoic acids against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that brominated derivatives had lower Minimum Inhibitory Concentrations (MICs) compared to their non-brominated counterparts, indicating increased potency.

Anticancer Activity

The anticancer potential of this compound is another area of interest. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

Research Findings : In vitro studies on human cancer cell lines have shown that brominated benzoic acids can trigger apoptotic pathways, leading to decreased cell viability. For example, a study reported that a related compound exhibited cytotoxicity against breast cancer cells with an IC50 value in the micromolar range.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key findings from comparative studies:

| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | 32 | 15 | Antimicrobial |

| 5-Bromo-2-methylbenzoic acid | 64 | 25 | Antimicrobial |

| 5-Bromo-2-(methylamino)benzoic acid | 40 | 20 | Antitumor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.